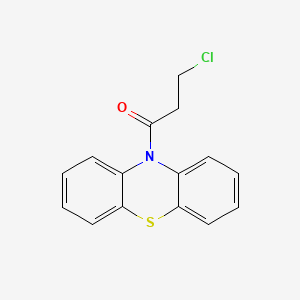

3-Chloro-1-phenothiazin-10-yl-propan-1-one

描述

3-Chloro-1-phenothiazin-10-yl-propan-1-one is a chemical compound with the molecular formula C15H12ClNOS It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-phenothiazin-10-yl-propan-1-one typically involves the condensation of phenothiazine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

3-Chloro-1-phenothiazin-10-yl-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

科学研究应用

Chemistry

3-Chloro-1-phenothiazin-10-yl-propan-1-one serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

This compound has been investigated for its potential antimicrobial and antifungal properties . Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic .

Medicine

In medicinal chemistry, this compound is studied for its potential use in developing therapeutic agents. Research indicates that it may induce apoptosis in cancer cells, particularly liver cancer models, through mechanisms involving cholinesterase modulation .

Antimicrobial Efficacy

A study highlighted the compound's significant antibacterial activity against various bacterial strains, indicating its potential for developing new antibiotics.

Cytotoxicity in Cancer Cells

Research involving liver cancer models demonstrated that this compound could induce apoptosis in Hep3B cells through cholinesterase modulation, suggesting its potential role in cancer therapy .

Neuroprotective Mechanisms

In vitro studies indicated that the compound could protect neuronal cells from oxidative damage, which is crucial for preventing neurodegenerative diseases .

作用机制

The mechanism of action of 3-Chloro-1-phenothiazin-10-yl-propan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Similar Compounds

- 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one

- 3-(2-Chloro-10H-phenothiazin-10-yl)-1-propanamine hydrochloride

Uniqueness

3-Chloro-1-phenothiazin-10-yl-propan-1-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

生物活性

3-Chloro-1-phenothiazin-10-yl-propan-1-one is a phenothiazine derivative characterized by the molecular formula C15H12ClNOS. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will detail its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the condensation of phenothiazine with 3-chloropropionyl chloride in the presence of a base such as pyridine. This reaction is conducted under controlled temperature and stirring conditions to ensure high yield and purity of the product. The compound can be further purified through recrystallization or chromatography techniques.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes and inducing cell death.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting metabolic pathways crucial for cell survival .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various phenothiazine derivatives, this compound demonstrated notable efficacy against several bacterial strains, highlighting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Notably, it has been screened against liver cancer cell lines (Hep3B and SkHep1) and shown cytotoxic effects. The compound's mechanism involves modulating cholinesterase activity, which is linked to cancer cell proliferation and survival .

Neuroprotective Effects

Phenothiazine derivatives, including this compound, have been studied for their neuroprotective effects. These compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one | Structure | Anticancer, Antimicrobial |

| Chlorpromazine | Structure | Antipsychotic, Antiemetic |

| Promethazine | Structure | Antihistaminic, Neuroprotective |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Cytotoxicity in Cancer Cells : Research involving liver cancer models demonstrated that this compound could induce apoptosis in Hep3B cells through cholinesterase modulation, suggesting its potential role in cancer therapy .

- Neuroprotective Mechanisms : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage, which is crucial for preventing neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-1-phenothiazin-10-yl-propan-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Friedel-Crafts acylation of phenothiazine with chloroacetyl chloride. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 phenothiazine:chloroacetyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Optimization may involve varying catalysts (e.g., Lewis acids like AlCl₃) or using microwave-assisted synthesis to reduce reaction time.

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Complementary techniques include:

- Mass spectrometry (MS) : To confirm molecular weight (MW = 279.76 g/mol) and detect impurities (e.g., unreacted phenothiazine or chlorinated byproducts) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify structural integrity (e.g., characteristic signals for the ketone carbonyl at ~200 ppm in ¹³C NMR) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant lab coats. Store the compound in a cool, dry environment (<25°C) in amber glass containers to prevent photodegradation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELXL software is ideal for determining bond angles, torsion angles, and crystal packing. For example, phenothiazine derivatives often exhibit planar aromatic systems with dihedral angles <10° between the central ring and substituents. Refinement protocols should include TWIN commands for handling potential twinning in low-symmetry space groups .

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., conflicting NMR or IR peaks)?

- Methodology : Cross-validate data using orthogonal techniques:

- IR spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and absence of OH bands.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive phenothiazine derivatives?

- Methodology : Modify the propanone side chain to assess pharmacological effects. For example:

- Chloro substitution : Enhances lipophilicity and CNS penetration, as seen in chlorpromazine analogs .

- Side chain elongation : Tested via in vitro assays (e.g., receptor binding studies) to evaluate dopamine D₂ receptor affinity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodology : Batch-to-batch variability in Friedel-Crafts reactions can arise from inconsistent mixing or exothermicity. Solutions include:

- Flow chemistry : Improves heat dissipation and reproducibility.

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in phenothiazine derivative studies?

- Methodology : Re-evaluate computational parameters (e.g., solvent models, conformational sampling). For example, MD simulations (AMBER force field) can identify low-energy conformers missed in static DFT calculations. Experimental validation via dynamic NMR (VT-NMR) can confirm rotational barriers in the propanone side chain .

Q. What are the best practices for identifying and quantifying trace impurities in this compound?

属性

IUPAC Name |

3-chloro-1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMBCNDXWXEIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289676 | |

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-91-2 | |

| Record name | 4091-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。